1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-, ethyl ester
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group, a methylphenyl group, and a methylsulfonyl group, all esterified with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. The final step involves esterification with ethanol in the presence of a strong acid catalyst to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Transesterification reactions often use catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the methylsulfonyl and ethyl ester groups.
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-: Similar structure but lacks the ethyl ester group.
Uniqueness
1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylsulfonyl)-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, while the methylsulfonyl group contributes to its potential biological activity .
Properties
CAS No. |
117378-04-8 |
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Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
ethyl 1-(3-methylphenyl)-5-methylsulfonylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4S/c1-4-20-14(17)12-9-15-16(13(12)21(3,18)19)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3 |
InChI Key |
BNNQDLLALJEUMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C)S(=O)(=O)C |
Origin of Product |
United States |
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